1-Propyl-4-methylpyridinium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Liquid Properties

Thermal stability

PMPBr exhibits good thermal stability, with a decomposition temperature exceeding 200°C []. This makes it suitable for applications requiring high temperatures.

Solvent properties

PMPBr can dissolve a wide range of polar and non-polar compounds, making it a versatile solvent for various scientific studies [].

Tunability

The structure of the cation and anion in an ionic liquid can be modified to achieve specific properties. In the case of PMPBr, the presence of the bulky propyl group and the methyl group on the pyridinium ring can influence its solubility and other properties.

Applications in Scientific Research

Catalysis

PMPBr has been explored as a catalyst or catalyst support for various organic reactions. Its ability to dissolve both polar and non-polar substrates and its tunable properties make it an attractive candidate for developing new and efficient catalysts [, ].

Electrochemical applications

PMPBr's ionic conductivity makes it a potential material for electrolytes in batteries and other electrochemical devices [].

Extraction and separation processes

The ability of PMPBr to selectively dissolve certain compounds makes it useful for extraction and separation processes. For example, it has been investigated for separating valuable metals from solutions [].

Material science

PMPBr can be used in the synthesis and processing of new materials. For instance, it has been employed in the preparation of ionic liquids with specific functionalities for material design.

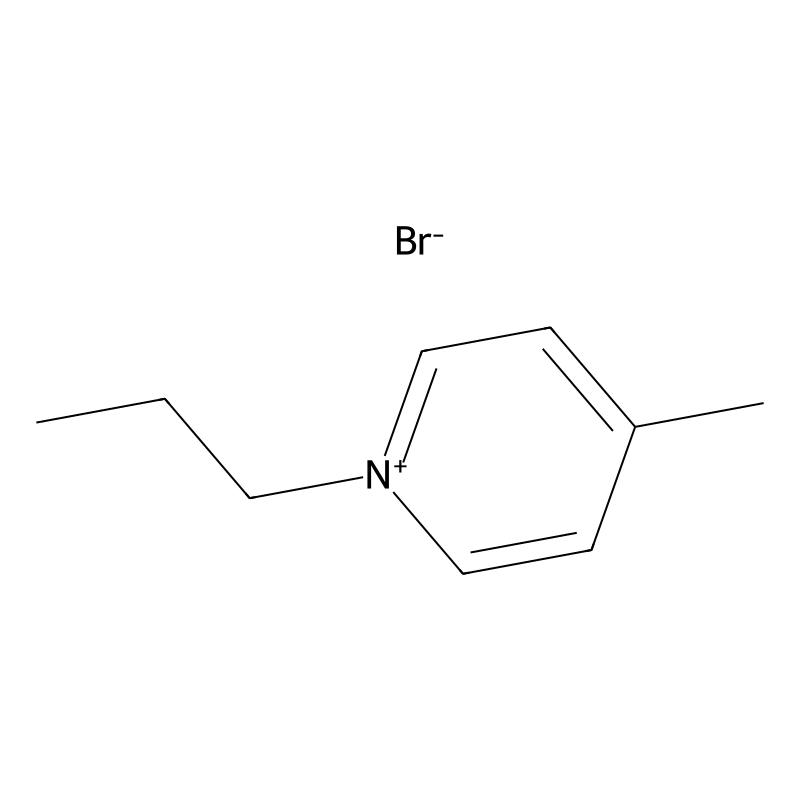

1-Propyl-4-methylpyridinium bromide is a quaternary ammonium salt with the chemical formula C9H14BrN and a molecular weight of 216.12 g/mol. This compound features a pyridinium ring, which is a six-membered aromatic ring containing nitrogen, and is characterized by the presence of a propyl group at the nitrogen atom and a methyl group at the fourth position of the pyridine ring. The ionic nature of this compound, due to the bromide counterion, contributes to its solubility in polar solvents and its potential applications in various fields such as chemistry, biology, and materials science .

- Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide or cyanide ions, forming different derivatives.

- Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although such reactions are less common for this specific compound.

- Addition Reactions: The nitrogen atom of the pyridinium ring can react with electrophiles, leading to various addition products. Common reagents include sodium hydroxide for substitution and potassium permanganate for oxidation .

Research indicates that 1-propyl-4-methylpyridinium bromide exhibits potential biological activity. It has been studied for its antimicrobial properties and possible anticancer effects. Additionally, it may act as an anti-cholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's .

The synthesis of 1-propyl-4-methylpyridinium bromide typically involves the quaternization of 4-methylpyridine with 1-bromopropane under reflux conditions. This method is efficient and yields high purity products. Industrially, similar synthetic routes are employed on a larger scale, often utilizing optimized conditions to maximize yield and purity through techniques such as distillation or chromatography .

This compound has a wide range of applications:

- Chemistry: Used as an ionic liquid in various chemical processes due to its stability.

- Biology: Investigated for its potential use in antimicrobial and anticancer therapies.

- Medicine: Research continues into its role as an anti-cholinesterase agent.

- Materials Science: Employed in the development of new materials and gene delivery systems due to its ability to interact with biological molecules .

Studies have focused on the interactions of 1-propyl-4-methylpyridinium bromide with various substrates. For example, its adsorption properties on nanomaterials have been explored using density functional theory (DFT), revealing insights into its electrostatic interactions and potential applications in nanotechnology .

Several compounds share structural similarities with 1-propyl-4-methylpyridinium bromide:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-4-methylpyridinium bromide | C9H12BrN | Shorter ethyl chain; different physical properties |

| 1-Butyl-4-methylpyridinium bromide | C10H16BrN | Longer butyl chain; higher molecular weight |

| 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | C9H14F6N2S2 | Different counterion; enhanced thermal stability |

These compounds differ mainly in their alkyl chain lengths and counterions, which affect their solubility, thermal stability, and reactivity. For instance, while 1-butyl-4-methylpyridinium bromide has enhanced solubility due to its longer chain, it may also exhibit different biological activities compared to 1-propyl-4-methylpyridinium bromide .